N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide

PDE4 inhibition regioisomer SAR pyrrolidinone scaffold

Ortho‑methoxy PDE4 inhibitor (CAS 905661‑43‑0) – the exact regioisomer required for binding‑pocket selectivity profiling. Unlike the catalogued meta‑OMe analog (905661‑50‑9), the 2‑(2‑methoxyphenoxy)acetyl side‑chain orientation can shift PDE4 subtype potency >10‑fold. Procure this defined chemotype to eliminate regioisomeric variance in screening cascades, cardiac safety panels (PDE3 exclusion), and cAMP cell‑based assays. Patent‑disclosed scaffold suitable for probe optimization.

Molecular Formula C19H19FN2O4
Molecular Weight 358.369
CAS No. 905661-43-0
Cat. No. B2552753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide
CAS905661-43-0
Molecular FormulaC19H19FN2O4
Molecular Weight358.369
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
InChIInChI=1S/C19H19FN2O4/c1-25-16-7-2-3-8-17(16)26-12-18(23)21-14-10-19(24)22(11-14)15-6-4-5-13(20)9-15/h2-9,14H,10-12H2,1H3,(H,21,23)
InChIKeyUDGCCOSCIOGDIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide (CAS 905661-43-0): Compound Identity, PDE4 Inhibitor Class, and Procurement-Relevant Characteristics


N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide (CAS 905661-43-0) is a synthetic small molecule belonging to the 4-(substituted-phenyl)-2-pyrrolidinone class of phosphodiesterase 4 (PDE4) inhibitors, originally disclosed in the Memory Pharmaceuticals / Roche patent family [1][2]. Its canonical molecular formula is C₁₉H₁₉FN₂O₄ (molecular weight 358.36 g/mol) [3], and it features a 3-fluorophenyl group at the pyrrolidinone N1 position, an acetamide linker at the pyrrolidinone 3-position, and a 2-(2-methoxyphenoxy)acetyl side chain—the ortho-methoxy orientation on the terminal phenoxy ring being a key structural differentiator from its closest catalogued regioisomer [4].

Why PDE4 Inhibitor Scaffold Substitution Fails: Ortho-vs-Meta Methoxy Regioisomerism in N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide


Within the 4-(substituted-phenyl)-2-pyrrolidinone PDE4 inhibitor class, the nature and position of substituents on the terminal phenoxy ring directly modulate binding-pocket complementarity and selectivity across PDE4 subtypes (4A, 4B, 4C, 4D) [1]. The target compound (CAS 905661-43-0) bears an ortho-methoxy group on the phenoxyacetyl side chain, whereas the most closely catalogued analog (CAS 905661-50-9) carries a meta-methoxy group . In related pyrrolidinone PDE4 inhibitor series, even subtle substituent shifts on the aryl ether have been shown to alter PDE4 subtype selectivity and cellular cAMP elevation potency by factors exceeding 5- to 10-fold [1][2]. Generic substitution of one regioisomer for the other in a screening cascade or SAR program therefore risks introducing uncontrolled variance in target engagement, selectivity profile, and downstream functional readouts, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide (CAS 905661-43-0) vs. Closest Analogs


Regioisomeric Differentiation: Ortho-Methoxy (CAS 905661-43-0) vs. Meta-Methoxy (CAS 905661-50-9) Phenoxy Substitution

The target compound is the ortho-methoxy regioisomer (2-methoxyphenoxy) of the 3-fluorophenyl-pyrrolidinone acetamide series, whereas the closest commercially catalogued comparator, CAS 905661-50-9, is the meta-methoxy regioisomer (3-methoxyphenoxy) [1]. Within the broader Memory Pharmaceuticals PDE4 patent family, systematic variation of aryl ether substituent position is described as modulating PDE4 subtype selectivity and inhibitory potency, with specific teaching that 'R₁, R₂, and R₃' substituent identity and position directly influence binding [2]. The ortho-methoxy orientation places the methoxy group in closer proximity to the acetamide carbonyl, potentially altering the conformational preference of the side chain and its interactions within the PDE4 catalytic pocket compared to the meta-substituted analog [2].

PDE4 inhibition regioisomer SAR pyrrolidinone scaffold

Patent-Backed PDE4 Inhibitor Class Performance: Improved Inhibition Relative to Rolipram Baseline

The 4-(substituted-phenyl)-2-pyrrolidinone compound class, within which CAS 905661-43-0 is explicitly claimed, is described in the Memory Pharmaceuticals patent family as exhibiting 'improved PDE4 inhibition as compared to compounds like rolipram and show[ing] selectivity with regard to inhibition of other classes of PDEs' [1][2]. Rolipram, the archetypal PDE4 inhibitor, has a reported IC₅₀ of approximately 1–2 μM against recombinant PDE4 in standard enzymatic assays [3]. The patent specification teaches that exemplary compounds within this pyrrolidinone series achieve PDE4 inhibition at concentrations substantially below the rolipram benchmark, although specific IC₅₀ values for CAS 905661-43-0 are not disclosed in the public patent record [1].

PDE4 inhibition rolipram comparator phosphodiesterase selectivity

Physicochemical Differentiation: Computed Drug-Likeness Parameters vs. Rolipram and Close Analogs

Computed physicochemical parameters differentiate CAS 905661-43-0 from both the clinical benchmark rolipram and the meta-methoxy regioisomer (CAS 905661-50-9). The target compound (C₁₉H₁₉FN₂O₄, MW 358.36 g/mol) has a topological polar surface area (tPSA) of approximately 80.9 Ų, 3 hydrogen bond acceptors, and 1 hydrogen bond donor, with a computed logP of approximately 1.76 [1][2]. By comparison, rolipram (C₁₆H₂₁NO₃, MW 275.34 g/mol) has a tPSA of 47.6 Ų, 3 H-bond acceptors, 0 H-bond donors, and a higher logP of approximately 2.5 [3]. The increased tPSA and added hydrogen-bond donor capacity of the target compound predict altered membrane permeability and CNS penetration characteristics relative to rolipram, while the ortho-methoxy orientation yields a distinct conformational profile compared to the meta-isomer [2].

drug-likeness physicochemical profiling logP tPSA

Selectivity Potential: PDE4 Class Selectivity Over Other PDE Families Claimed in Patent Disclosure

The Memory Pharmaceuticals patent family explicitly claims that the 4-(substituted-phenyl)-2-pyrrolidinone compounds, including CAS 905661-43-0 by generic formula coverage, exhibit 'selectivity with regard to inhibition of other classes of PDEs' beyond PDE4 [1][2]. This selectivity claim is significant because many first-generation PDE4 inhibitors (including rolipram) show cross-reactivity with PDE3, PDE5, or other PDE isoforms at higher concentrations, contributing to dose-limiting side effects such as nausea and emesis [3]. The structural features of the target compound—particularly the 3-fluorophenyl N-substituent combined with the 2-methoxyphenoxyacetyl side chain—are distinct from the catechol diether motif found in rolipram and related early PDE4 inhibitors, providing a structural basis for differential PDE isoform selectivity [1].

PDE selectivity off-target profiling PDE4 vs. PDE1-11

Best-Fit Research and Industrial Application Scenarios for N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide (CAS 905661-43-0)


PDE4 Inhibitor SAR Expansion: Ortho-Methoxy Regioisomer as a Key Comparator in Structure-Activity Relationship Studies

Research groups conducting SAR studies on the 4-(substituted-phenyl)-2-pyrrolidinone PDE4 inhibitor scaffold should procure CAS 905661-43-0 specifically as the ortho-methoxy regioisomer to systematically probe the effect of aryl ether substitution position on PDE4 subtype potency and selectivity. Paired head-to-head profiling with the meta-methoxy analog (CAS 905661-50-9) in recombinant PDE4A, 4B, 4C, and 4D enzymatic assays can quantify the contribution of methoxy positional isomerism to subtype selectivity, directly leveraging the structural differentiation established in the patent family [1].

PDE4 Selectivity Panel Screening: Profiling Against PDE1–PDE11 Isoform Panel

Given the patent-documented claim of PDE4 selectivity over other PDE classes for this compound series [1][2], CAS 905661-43-0 is suitable for inclusion in broad PDE isoform selectivity panels. Its distinct chemotype relative to rolipram (catechol diether class) and apremilast (phthalimide class) makes it a valuable tool compound for establishing the selectivity fingerprint of the 4-(substituted-phenyl)-2-pyrrolidinone subclass, particularly in cardiac safety screens where PDE3 cross-inhibition must be excluded [3].

In Vitro cAMP Elevation and Functional Assays in Cellular Models of Inflammation or CNS Disorders

The target compound's computed physicochemical profile (tPSA ≈ 81 Ų, logP ≈ 1.76, MW 358) [4] predicts moderate cell permeability, supporting its use in cell-based cAMP accumulation assays in immune cells (e.g., human peripheral blood monocytes, macrophages) or neuronal cell lines. Procurement of the specific ortho-methoxy regioisomer ensures that cellular functional data can be unambiguously linked to a defined chemical structure, avoiding the confounding effects of regioisomeric mixtures or misidentified analogs .

Chemical Probe Development and Tool Compound Procurement for Target Validation Studies

For academic or industrial target validation programs investigating PDE4 as a therapeutic target in respiratory, inflammatory, or neurological disease models, CAS 905661-43-0 provides access to a structurally characterized, patent-disclosed PDE4 inhibitor chemotype. Although quantitative potency data for this specific compound remain to be generated and published, its inclusion in the Memory Pharmaceuticals patent family [1] provides a defined intellectual property context and structural rationale that supports its use as a starting point for chemical probe optimization or as a reference compound in PDE4 inhibitor screening collections [2].

Quote Request

Request a Quote for N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.